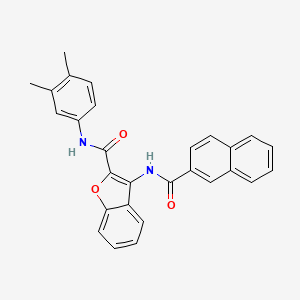

3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O3/c1-17-11-14-22(15-18(17)2)29-28(32)26-25(23-9-5-6-10-24(23)33-26)30-27(31)21-13-12-19-7-3-4-8-20(19)16-21/h3-16H,1-2H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIJHOWRJPCUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a member of the benzofuran class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide can be represented as follows:

- Molecular Formula: C₁₈H₁₈N₂O₂

- Molecular Weight: 290.35 g/mol

This compound features a benzofuran core, which is often associated with various pharmacological effects.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with a similar structure have shown promising results in inhibiting cancer cell proliferation across various lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A2780 (Ovarian) | 12 |

| Compound B | HCT15 (Colon) | 2.37 |

| Compound C | MCF-7 (Breast) | 5.86 |

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression. For example, a study found that certain benzofuran derivatives inhibited NF-κB activity, leading to decreased survival rates of cancer cells .

Anti-inflammatory Activity

Benzofuran compounds have also been noted for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. One study reported that a related benzofuran derivative exhibited an IC50 value of 0.08 µM against 5-lipoxygenase, an enzyme involved in inflammatory processes .

Antioxidant Activity

Antioxidant properties are another aspect of the biological activity of benzofurans. Compounds similar to 3-(2-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide have shown strong DPPH free radical scavenging activity, indicating their potential role in mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of benzofuran derivatives are multifaceted:

- Apoptosis Induction: Many benzofurans promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Kinases: Some compounds inhibit kinases such as Src and PI3K, which are critical for cell proliferation and survival.

- Cytokine Modulation: The ability to modulate cytokine production contributes to their anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activities of related benzofuran compounds:

- Study on Anticancer Activity:

- Anti-inflammatory Effects:

- Antioxidant Properties:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogs include:

3-(3,4-Dimethoxybenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide (CAS: 887897-96-3, )

N-(3-((1,2,3,4-Tetrahydroacridin-9-yl)Amino)Propyl)Benzofuran-2-Carboxamide (Compound 13, )

Structural and Functional Analysis

- Naphthamido vs. This could improve blood-brain barrier penetration but reduce aqueous solubility .

- 3,4-Dimethylphenyl vs. 4-Nitrophenyl : The dimethylphenyl substituent (electron-donating) may confer metabolic stability, whereas the nitro group (electron-withdrawing) in the analog might increase reactivity or susceptibility to enzymatic reduction, limiting in vivo half-life .

- Tacrine Hybrid Comparison: The tacrine-benzofuran hybrid () incorporates a tetrahydroacridine moiety, a known acetylcholinesterase inhibitor. The absence of this group in the target compound suggests divergent mechanisms, though the benzofuran core may retain antioxidant or anti-inflammatory properties .

Research Findings and Implications

Hypothesized Bioactivity

- Antioxidant Potential: Benzofuran derivatives in demonstrated radical scavenging activity against DPPH, implying that the target compound’s naphthyl group could enhance antioxidant efficacy through extended conjugation .

Challenges and Opportunities

- Solubility Limitations: The naphthyl group’s hydrophobicity may necessitate formulation strategies (e.g., nanoencapsulation) to improve bioavailability.

- SAR Exploration : Future studies should explore substituent effects on potency, as seen in ’s nitro-to-methoxy optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.